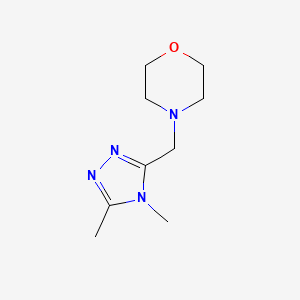
4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole compounds are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic ring . They are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of secondary amides and hydrazides . Other methods include the oxidative cyclization of amidrazones and aldehydes using ceric ammonium nitrate .Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For example, Cu (II) can catalyze the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-((4,5-Dimethyl-4H-1,2,4-Triazol-3-yl)methyl)morpholine is a chemical compound that has been synthesized and characterized for various scientific research applications. Studies have focused on creating novel compounds with potential antioxidant, antimicrobial, and antifungal activities. For instance, novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones demonstrated significant activity for metal chelating effect, indicating their potential as antioxidants (Özlem Gürsoy Kol et al., 2016).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of antimicrobial activities of some new 1,2,4-triazole derivatives have been a significant focus. Compounds like 2-Morpholine-4ylethyl-3H-1,2,4-triazole-3-ones, obtained from the condensation between ethoxycarbonylhydrazones and 2-morpholinoethanamine, showed good or moderate activities against test microorganisms, highlighting their potential use in developing new antimicrobial agents (D. Sahin et al., 2012).
Pharmacological Potential
The compound has also been studied for its potential pharmacological applications. A particular focus has been on its mutagenic effects with predicted carcinogenicity, aiming at creating new drugs with antifungal activity. This research is crucial for developing effective and safe therapeutic agents using 1,2,4-triazole derivatives (I. V. Bushuieva et al., 2022).
Safety And Hazards
Direcciones Futuras
The future directions in the research of 1,2,4-triazole compounds could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Propiedades
IUPAC Name |
4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-8-10-11-9(12(8)2)7-13-3-5-14-6-4-13/h3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLFAPOVRQWCRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)
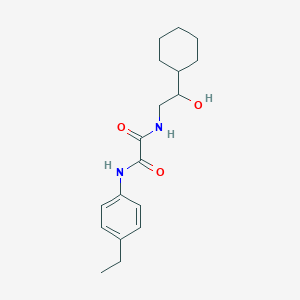
![Methyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2784974.png)
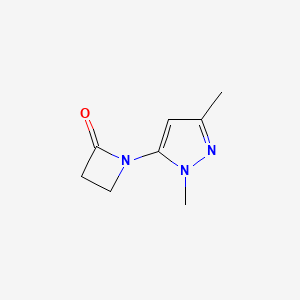
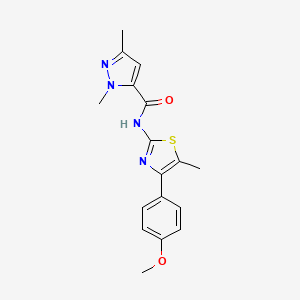
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)
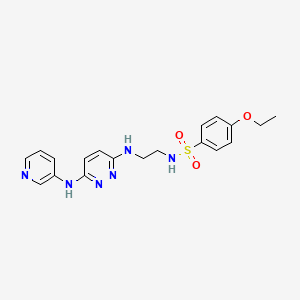
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2784985.png)
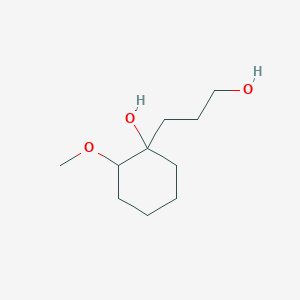
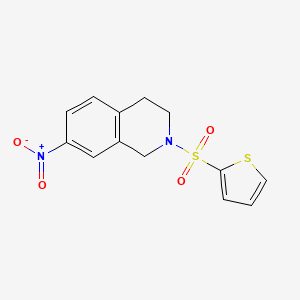
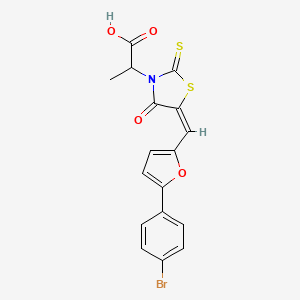
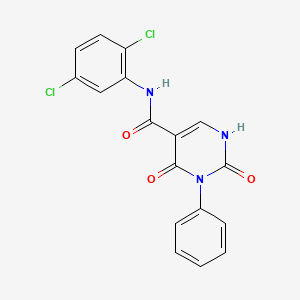
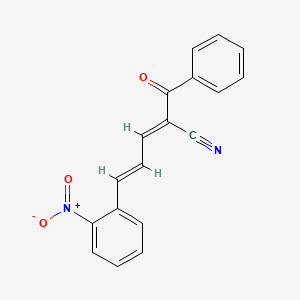
![4-[(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzoic Acid](/img/no-structure.png)